Cyclopentyl(4-isopropylphenyl)methanone
Description
Cyclopentyl(4-isopropylphenyl)methanone is a ketone derivative featuring a cyclopentyl group bonded to a methanone moiety, which is further substituted with a 4-isopropylphenyl ring.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
cyclopentyl-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C15H20O/c1-11(2)12-7-9-14(10-8-12)15(16)13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3 |
InChI Key |
DVZMNDUYSBACJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Challenges : While cyclopentyl analogs are synthesized efficiently (e.g., 81% yield for methoxy derivatives ), the isopropyl variant may require optimized conditions due to steric hindrance during acylation.
- Thermodynamic Data: Thermochemical properties (e.g., boiling points) for this compound are unreported, but analogs like (4-methylphenyl)phenylmethanone exhibit well-characterized phase behaviors (boiling point ~465 K) .
- Reactivity Insights : The absence of electron-withdrawing groups on the phenyl ring (unlike chlorophenyl analogs ) may limit polar interactions but enhance hydrophobic binding in biological systems.
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